Silicon tetraacetate

Beschreibung

Overview of Organosilicon Compounds in Advanced Materials and Synthesis

Organosilicon compounds, characterized by carbon-silicon bonds, represent a fascinating and versatile class of molecules. iust.ac.ir The unique ability of silicon to form a variety of chemical bonds with carbon and other heteroatoms like oxygen, nitrogen, and sulfur allows for the creation of a vast range of molecules, including silanes, siloxanes, and silanols. iust.ac.ir These compounds often exhibit desirable properties such as high thermal stability, chemical inertness, and flexibility, making them indispensable in the development of advanced materials. iust.ac.ir In materials science, organosilicon compounds are utilized as coatings, adhesives, and sealants. iust.ac.ir Their biocompatibility also makes them suitable for applications in the pharmaceutical industry, such as in drug delivery systems. iust.ac.irresearchgate.net The field of organosilicon chemistry has seen significant growth since the mid-20th century, transitioning from primarily academic research to widespread industrial applications. bohrium.comsbfchem.com

Significance of Silicon Tetraacetate as a Precursor and Reagent in Chemical Transformations

Within the diverse family of organosilicon compounds, this compound [Si(OCOCH₃)₄] stands out as a particularly useful precursor and reagent. It serves as an alternative to silicon hydrides and alkoxides for the low-temperature production of silicon dioxide (SiO₂). sigmaaldrich.comsigmaaldrich.comchemicalbook.com This property is especially valuable in processes where high temperatures are undesirable. This compound is a key component in the preparation of silicon dioxide thin films through direct photochemical vapor deposition. sigmaaldrich.comchemicalbook.comchemicalbook.com Furthermore, it is employed as a sol-gel precursor, reacting with ethanol (B145695) in the absence of water to form silica (B1680970) gel and ethyl acetate (B1210297). sigmaaldrich.comsigmaaldrich.comchemicalbook.com Its utility extends to the synthesis of silicon complexes with monofunctional bidentate Schiff bases. sigmaaldrich.comchemicalbook.comchemicalbook.com In the realm of organic synthesis, this compound has been explored as a stoichiometric coupling reagent for direct amidation, a fundamental reaction in the chemical industry. rsc.org

Historical Context of Silicon Acetate Chemistry and its Research Trajectory

The exploration of silicon acetate chemistry has a history stretching back to the 19th century. bohrium.com Early research laid the groundwork for understanding the fundamental properties and reactivity of these compounds. The first synthesis of this compound was documented in 1868. chemister.ru Over the years, research has evolved from basic synthesis and characterization to exploring its potential in a variety of applications. A significant area of investigation has been its use in sol-gel processes, where it serves as a precursor for creating porous materials. researchgate.net For instance, non-hydrolytic sol-gel reactions involving this compound have been used to produce cross-linked matrices with potential applications in heterogeneous catalysis. researchgate.net The research trajectory highlights a continuous effort to harness the unique reactivity of this compound for the development of novel materials and synthetic methodologies.

Properties of this compound

This compound is a white crystalline solid that is very hygroscopic. chemicalbook.comchemicalbook.com It is soluble in acetone (B3395972) and benzene (B151609). chemicalbook.comchemicalbook.com

| Property | Value |

| Molecular Formula | C₈H₁₂O₈Si |

| Molecular Weight | 264.26 g/mol nih.gov |

| Melting Point | 111-115 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 148 °C at 5 mmHg sigmaaldrich.comchemicalbook.com |

| Appearance | White crystalline solid chemicalbook.com |

Synthesis of this compound

One common method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl₄) with acetic acid. google.com The reaction produces this compound and hydrogen chloride gas. google.com Another route involves the reaction of silicon tetrachloride with potassium acetate. google.com It can also be prepared by reacting freshly distilled silicon tetrachloride with an excess of tertiary butylacetate. tandfonline.com Purification can be achieved by crystallization from mixtures of carbon tetrachloride and petroleum ether or diethyl ether, or from acetic anhydride (B1165640). chemicalbook.comchemicalbook.com

Applications of this compound

This compound's unique properties lend it to a variety of applications across different fields of chemistry.

In Materials Science:

Sol-Gel Processes: It is a key precursor in non-hydrolytic sol-gel (NHSG) chemistry to create mesoporous materials. For example, it reacts with tetrakis(diethylamido)tin to form tin silicate (B1173343) xerogels with high surface areas. researchgate.net It is also used to prepare mesoporous Ta-SiO₂ materials. researchgate.net

Thin Films: this compound is used to prepare silicon dioxide thin films via a direct photochemical vapor deposition method. sigmaaldrich.comchemicalbook.comscientificlabs.ie

Silica Nanotubes: It serves as a silicon precursor in the synthesis of silica nanotubes (SNTs) through thermolysis. mpg.de

In Organic Synthesis:

Amidation Reactions: this compound is an effective reagent for the direct amidation of carboxylic acids with amines, a crucial transformation in organic chemistry. rsc.org

Synthesis of Complexes: It is used as a starting material for the synthesis of silicon complexes with various ligands, such as monofunctional bidentate Schiff bases. sigmaaldrich.comchemicalbook.comtandfonline.com

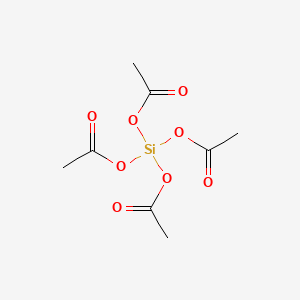

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triacetyloxysilyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVRVDPMGYFCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889353 | |

| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

562-90-3 | |

| Record name | Tetraacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraacetoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies for Silicon Tetraacetate

General Synthetic Routes to Tetraacetoxysilanes

The synthesis of silicon tetraacetate, a member of the tetraacetoxysilane family, can be achieved through several established chemical pathways. These methods primarily involve the reaction of a silicon halide with an acetylating agent.

A prevalent method involves the reaction of silicon tetrachloride (SiCl₄) with acetic anhydride (B1165640) (Ac₂O). This reaction is a cornerstone in the production of tetraacetoxysilanes. Another common approach is the reaction of silicon tetrachloride with acetic acid (CH₃COOH). google.com This reaction proceeds with the evolution of hydrogen chloride (HCl) gas and the precipitation of white, crystalline this compound. prepchem.com For instance, stirring a mixture of silicon tetrachloride and acetic acid at room temperature leads to the formation of the product. prepchem.com The process can also be conducted in the presence of a low-boiling organic solvent like ether or pentane (B18724). google.comgoogle.com

An alternative route employs the reaction of chlorosilanes with anhydrous sodium acetate (B1210297). google.com Furthermore, the reaction between silicon tetrachloride and potassium acetate in the presence of a solvent like benzene (B151609) can yield this compound. google.com A yield of 75% has been reported for this method after recrystallization from benzene. google.com

A more complex, multi-step process can also be utilized, involving the reaction of a chlorosilane with acetic acid and acetic anhydride in the presence of a catalyst. google.com This process includes the removal of the hydrogen chloride formed in the first step, followed by a second reaction with acetic anhydride in an acetyl chloride medium. google.com

Recent advancements have explored the highly selective cross-coupling reaction between compounds containing Si-OAc (acetoxy) groups and Si-OH (silanol) groups, which generates oligosiloxanes and releases acetic acid. nih.gov This method highlights the reactivity of the acetoxy group on silicon, which is central to the synthesis of this compound. nih.gov

The following table summarizes the common reactants used in the synthesis of this compound:

| Reactant 1 | Reactant 2 | Solvent (Optional) | Byproduct |

| Silicon Tetrachloride (SiCl₄) | Acetic Anhydride (Ac₂O) | - | Acetyl Chloride |

| Silicon Tetrachloride (SiCl₄) | Acetic Acid (CH₃COOH) | Ether, Pentane | Hydrogen Chloride (HCl) |

| Silicon Tetrachloride (SiCl₄) | Potassium Acetate | Benzene | Potassium Chloride |

| Chlorosilanes | Sodium Acetate | - | Sodium Chloride |

Purification Methodologies for High-Purity this compound

Achieving high purity is critical for many applications of this compound, such as in the preparation of silicon dioxide thin films and as a precursor in sol-gel processes. lookchem.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com Purification typically involves recrystallization and advanced separation and drying techniques.

Recrystallization is a fundamental technique for purifying solid compounds like this compound. The choice of solvent system is crucial for effective purification.

A common method for crystallizing this compound involves using mixtures of carbon tetrachloride (CCl₄) and petroleum ether or diethyl ether (Et₂O). chemicalbook.com Another effective solvent for recrystallization is acetic anhydride. chemicalbook.com When using acetic anhydride, it is important to note that it can adhere to the crystals. chemicalbook.com Benzene has also been used as a recrystallization solvent, yielding a product with a melting point of 108-110°C. google.com For some applications, the product can be dissolved in a solvent like benzene and then reprecipitated by adding n-hexane. tandfonline.com

The selection of the solvent system depends on the impurities to be removed and the desired crystal morphology. The solubility of this compound in acetone (B3395972) and benzene is a key consideration in designing recrystallization protocols. chemicalbook.com

| Solvent System | Notes |

| Carbon Tetrachloride (CCl₄) & Petroleum Ether | Effective for crystallization. chemicalbook.com |

| Carbon Tetrachloride (CCl₄) & Diethyl Ether (Et₂O) | An alternative mixed solvent system. chemicalbook.com |

| Acetic Anhydride | Adherence to crystals requires subsequent removal. chemicalbook.com |

| Benzene | Used for recrystallization, can be followed by precipitation with n-hexane. google.comtandfonline.com |

Following recrystallization, the purified this compound must be thoroughly separated from the solvent and dried.

After crystallization from acetic anhydride, the adhering solvent is removed first by drying at room temperature, followed by heating at 100°C for several hours. chemicalbook.com A vacuum desiccator containing potassium hydroxide (B78521) (KOH) is then used for final drying. chemicalbook.com

When pentane is used as a solvent in the synthesis, the liquid can be decanted from the precipitated product, which is then washed several times with fresh pentane before drying. google.com For syntheses where unreacted acetic acid remains, it can be removed by stripping under reduced pressure. prepchem.com

In laboratory preparations, sublimation can be employed as a purification technique for this compound before its use in further reactions. tandfonline.com Filtration is a standard procedure to isolate the crystalline product from the reaction mixture or recrystallization solvent. researchgate.net

Controlled Environment Synthesis for Enhanced Purity and Yield

The synthesis of this compound benefits significantly from a controlled environment, as the compound is very hygroscopic and reacts with moisture. chemicalbook.com Performing reactions under an atmosphere of dry nitrogen is a common practice to prevent hydrolysis. google.comrsc.org This is particularly important during the reaction of silicon tetrachloride with acetic acid, where bubbling dry nitrogen through the mixture can facilitate the removal of the hydrogen chloride byproduct and drive the reaction to completion. google.com

The use of Schlenk techniques or a dry box, maintaining low levels of water and oxygen, is essential for handling the reactants and products, especially in syntheses aiming for very high purity materials for applications like non-hydrolytic sol-gel processes. rsc.org Controlling the reaction temperature is also critical. For example, the reaction of silicon trichloride (B1173362) with acetic acid in pentane can be carried out by heating at 60-70°C. google.com In other cases, the reaction is performed at room temperature. prepchem.com

By carefully controlling the atmosphere, temperature, and stoichiometry of reactants, the yield and purity of the resulting this compound can be significantly enhanced, minimizing the formation of partially substituted silanes and other impurities.

Elucidation of Silicon Tetraacetate Structure and Bonding Through Advanced Characterization

Spectroscopic Characterization for Structural Analysis

Spectroscopy is a cornerstone in the characterization of silicon compounds, offering non-destructive insight into molecular structure. For silicon tetraacetate, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies are particularly revealing.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide complementary information to confirm its structure. nih.gov

¹H NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the twelve equivalent methyl protons (–CH₃) of the four acetate (B1210297) groups.

¹³C NMR: The carbon-13 NMR spectrum will display two distinct signals: one for the methyl carbons (–CH₃) and another for the carbonyl carbons (C=O) of the acetate ligands. nih.gov

²⁹Si NMR: The ²⁹Si NMR spectrum is particularly diagnostic for silicon compounds. For this compound, the chemical shift provides direct information about the coordination environment of the silicon atom. In related silicophosphate xerogels where the silicon environment resembles that in this compound (an SiO₄ core), the silicon atoms are four-coordinate. researchgate.net The expected tetrahedral coordination in this compound gives rise to a characteristic chemical shift in the ²⁹Si NMR spectrum. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | ~2.0 | Methyl protons (–CH₃) |

| ¹³C | ~20-25 | Methyl carbons (–CH₃) |

| ¹³C | ~168-172 | Carbonyl carbons (–C=O) |

| ²⁹Si | -80 to -110 | Tetrahedral SiO₄ center |

Vibrational spectroscopy, encompassing both IR and Raman techniques, elucidates the types of chemical bonds and their arrangements by probing their vibrational frequencies. ksu.edu.sa For this compound, these methods are crucial for determining the coordination mode of the acetate ligands.

IR Spectroscopy: The IR spectrum shows strong absorption bands characteristic of the acetate groups. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO) are particularly informative. In studies of related systems, bands for unidentate acetates appear at approximately 1771 cm⁻¹ and 1721 cm⁻¹. researchgate.net The presence of bands associated with Si-O stretching is also a key feature.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in molecular polarizability, is complementary to IR. ksu.edu.sa It is especially sensitive to homo-nuclear bonds and symmetric vibrations. The spectra provide further evidence for the unidentate nature of the acetate ligands and help to characterize the Si-O framework. lookchem.com

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Significance |

| ~1770 | C=O Stretch (Asymmetric) | IR, Raman | Indicates unidentate acetate coordination. researchgate.netlookchem.com |

| ~1720 | C=O Stretch (Symmetric) | IR, Raman | Confirms unidentate acetate coordination. researchgate.netlookchem.com |

| ~1260 | C-O Stretch / CH₃ Bend | IR, Raman | Characteristic of the acetate ligand structure. researchgate.net |

| ~800-1100 | Si-O Stretch | IR, Raman | Confirms the presence of silicon-oxygen bonds. nih.gov |

X-ray Diffraction Studies for Solid-State Structure

While spectroscopic methods suggest a molecular structure, X-ray diffraction (XRD) provides definitive proof of the atomic arrangement in the solid state. Single-crystal X-ray diffraction analysis of this compound has been performed, and its crystal structure is available in the Cambridge Structural Database. nih.gov

The diffraction data confirms that the silicon atom is located at the center of a tetrahedron, bonded to four oxygen atoms from four distinct acetate ligands. This arrangement confirms the four-coordinate structure suggested by vibrational spectroscopy. lookchem.com The study provides precise measurements of bond lengths and angles, revealing the exact geometry of the molecule in its crystalline form. This data is fundamental to understanding the steric and electronic properties of the compound.

Analysis of Molecular Geometry and Electronic Structure

The culmination of spectroscopic and diffraction data provides a clear and detailed model of this compound's molecular geometry and electronic structure.

Molecular Geometry: The molecule adopts a tetrahedral geometry around the central silicon atom, analogous to other simple silicon compounds like silicon tetrachloride. youtube.comsavemyexams.com The four unidentate acetate groups are arranged symmetrically around the silicon. The Si-O-C bond angles and the geometry of the acetate groups themselves are defined by the sp² hybridization of the carbonyl carbon and the sp³ hybridization of the silicon atom.

Electronic Structure: The bonding in this compound is characterized by polar covalent Si-O bonds. The significant difference in electronegativity between silicon and oxygen leads to a partial positive charge on the silicon atom and partial negative charges on the oxygen atoms. The acetate ligands act as monodentate donors, forming stable sigma bonds with the silicon center. The electronic structure of the silicon atom can be described as having a hypervalent character, though it adheres to a standard tetrahedral bonding model without the involvement of d-orbitals in bonding, a modern understanding of hypervalency in main group elements. researcher.life

Mechanistic Investigations of Silicon Tetraacetate Reactivity

Hydrolysis Pathways and Formation of Silanols and Siloxanes

The hydrolysis of silicon esters like silicon tetraacetate proceeds via a bimolecular displacement mechanism. researchgate.net The first step is the nucleophilic attack of a water molecule on the electrophilic silicon center. This displaces an acetate (B1210297) ligand to form a silanol (B1196071) (Si-OH) group and releases a molecule of acetic acid. This process can repeat until all four acetate groups are replaced by hydroxyl groups, forming silicic acid, Si(OH)₄.

Following hydrolysis, the generated silanol groups undergo condensation reactions. Two silanol groups can react to form a siloxane bond (Si-O-Si) and a water molecule. Alternatively, a silanol group can react with a remaining silicon acetate group to form a siloxane bond and acetic acid. These condensation steps build up a polymeric network, which eventually forms a solid silica (B1680970) gel. mpg.de

Kinetics and Thermodynamics of Hydrolytic Processes

The kinetics of the hydrolysis of silicon compounds are significantly influenced by catalysts. dhamnagarcollege.org.in The process is subject to both acid and base catalysis. Under acidic conditions, a proton coordinates to the oxygen of an acetate group, making it a better leaving group and increasing the electrophilicity of the silicon atom for attack by water. Under basic conditions, the hydroxide (B78521) ion, a more potent nucleophile than water, directly attacks the silicon atom.

Influence of Moisture on Reaction Progression

Moisture is the critical reactant for the hydrolysis of this compound. The presence of water initiates the entire cascade of hydrolysis and condensation reactions. mpg.de Even trace amounts of moisture can be sufficient to start the process, highlighting the compound's sensitivity. The progression and rate of the reaction are directly dependent on the availability of water. In environments with limited moisture, hydrolysis may be slow and incomplete. Conversely, in the presence of excess water, the reaction proceeds rapidly to form silica. This sensitivity necessitates that this compound be handled under anhydrous conditions to prevent premature decomposition. The presence of specific ions in aqueous solutions can also catalyze the dissolution (hydrolysis) of the resulting silica, with divalent cations like Ca²⁺ and anions like phosphate (B84403) (HPO₄²⁻) shown to significantly enhance dissolution rates. northwestern.edu

Alcoholysis Mechanisms and By-product Formation

This compound readily undergoes alcoholysis, a reaction with an alcohol that is analogous to hydrolysis. In this process, the alcohol acts as the nucleophile, attacking the silicon center and displacing an acetate group. The primary products of this reaction are an alkoxysilane and acetic acid. If the alcohol is used in stoichiometric excess, all four acetate groups can be substituted. For example, the reaction of this compound with ethanol (B145695) can produce tetraethyl orthosilicate (B98303) (TEOS) and ethyl acetate. ucl.ac.uk The formation of ethyl acetate occurs as a by-product from the reaction between the displaced acetic acid and the ethanol solvent.

The mechanism involves a nucleophilic substitution at the silicon center. The oxygen atom of the alcohol attacks the silicon atom, leading to a pentacoordinate transition state before the acetate group is expelled. This process can be catalyzed by either acids or bases, similar to hydrolysis. Alcoholysis reactions are fundamental in modifying the silicon precursor for different applications, such as in the synthesis of doped metal oxide thin films via spray pyrolysis, where this compound undergoes an alcoholysis reaction in solution before deposition. ucl.ac.uk

This compound as an Acylating Agent in Organic Synthesis

The acetate groups on this compound are highly activated, making the compound an effective acylating agent, specifically for acetylation. It can transfer an acetyl group to various nucleophiles, most notably amines, to form amides.

Direct Amidation Reactions for Amide Bond Formation

This compound has been identified as a highly efficient reagent for the direct acetylation of amines to form N-acetylated amides. thieme-connect.com Mechanistic investigations into amidation reactions mediated by other silicon reagents, like phenylsilane, suggested that a triacyloxysilane was the key reactive intermediate. thieme-connect.com This led to the exploration of this compound itself as a direct acetylating agent.

Research has shown that this compound provides rapid and complete conversion of amines to their corresponding acetamides, often at low temperatures. rsc.org For instance, it can acetylate morpholine (B109124) completely within minutes. rsc.org The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the acetate groups attached to the silicon. This forms a tetrahedral intermediate which then collapses to yield the amide and a silyloxy by-product. The high reactivity is attributed to the good leaving group ability of the triacetoxysiloxy moiety.

Table 1: Acetylation of Morpholine with Various Silyl (B83357) Acetates

| Silyl Acetate Reagent | Time (min) | Conversion (%) |

|---|---|---|

| Me₂Si(OAc)₂ | 10 | <5 |

| MeSi(OAc)₃ | 10 | ~60 |

| Si(OAc)₄ | 10 | >98 |

Data sourced from Blanchet et al. as cited in a 2021 review. rsc.org

Table 2: Substrate Scope of this compound Promoted Acetamide (B32628) Synthesis

| Amine Substrate | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-benzylacetamide | 99 |

| N-methylbenzylamine | N-benzyl-N-methylacetamide | 98 |

| Aniline | N-phenylacetamide (Acetanilide) | 99 |

| Morpholine | N-acetylmorpholine | 99 |

| (R)-1-Phenylethylamine | N-((R)-1-phenylethyl)acetamide | 99 |

Data sourced from Blanchet et al. researchgate.netresearchgate.net

Role in Staudinger Ligation and Related Catalytic Transformations

The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine (B1218219) to produce an iminophosphorane. wikipedia.org The Staudinger ligation is a modification that allows for the formation of an amide bond. In its catalytic version, an azide reacts with a carboxylic acid in the presence of a phosphine catalyst and a stoichiometric reductant, typically a silane (B1218182) like phenylsilane, to form an amide. researchgate.netraineslab.com

While this compound is not a direct reactant in the typical catalytic Staudinger ligation, its reactivity provides crucial mechanistic insight. Studies on phenylsilane-mediated amide couplings and Staudinger ligations suggest the in-situ formation of reactive silyl ester intermediates (acyloxysilanes). thieme-connect.comacs.org The high efficiency of this compound as an acylating agent lends strong support to mechanisms involving acyloxysilane intermediates. researchgate.net NMR-based investigations have shown that the catalytic Staudinger ligation does not proceed through the reduction of phosphine oxide but rather via the reduction of the iminophosphorane intermediate, which can then undergo transformations to produce the amide. researchgate.net The understanding that acetoxysilanes are potent acylating species helps to rationalize the proposed pathways in these related catalytic systems.

Proposed Mechanistic Models for Amine Acylation

This compound has been identified as a highly effective reagent for the acetylation of amines. thieme-connect.comsorbonne-nouvelle.frresearchgate.net Mechanistic investigations suggest that its reactivity stems from the formation of highly reactive silyl ester intermediates. thieme-connect.com A key aspect of the proposed mechanism is the increased electrophilicity of the carbonyl carbon atoms as more acetate groups are attached to the central silicon atom. thieme-connect.com

A plausible mechanistic model for the acylation of an amine with this compound can be described as follows:

Activation of the Acyl Group: The four electron-withdrawing acetate groups on the silicon atom make the carbonyl carbon of each acetate group highly electrophilic. This is a significant enhancement compared to a simple anhydride (B1165640).

Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the activated carbonyl carbons of the this compound.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, with the departure of a triacetoxysiloxide anion, a relatively stable leaving group.

Proton Transfer: A proton is transferred from the newly formed N-acylammonium species to the triacetoxysiloxide anion, yielding the final N-acetylated amine (amide) and triacetoxysilanol. The latter can further react or be present in various condensed forms.

This proposed pathway is supported by comparative experiments with various acetoxysilanes, which indicate the involvement of a phenyl-triacyloxysilane intermediate in related reactions, highlighting the role of polyacyloxysilanes as key reactive species. sorbonne-nouvelle.frresearchgate.net The efficiency of this compound is demonstrated by its ability to achieve complete conversion of morpholine to acetylated morpholine. thieme-connect.com

| Silyl Acetate | Conversion to Acetylated Morpholine (%) | Reference |

|---|---|---|

| This compound | 99 | thieme-connect.com |

Non-Hydrolytic Sol-Gel (NHSG) Mechanistic Pathways

Non-hydrolytic sol-gel (NHSG) processes utilizing this compound offer significant advantages in controlling the composition and homogeneity of resulting materials by avoiding the disparate hydrolysis rates of conventional precursors. mdpi.com These methods rely on condensation reactions in non-aqueous media where this compound serves as the silicon precursor.

A significant pathway in NHSG chemistry involving this compound is the acetamide elimination route. mdpi.com This reaction occurs between this compound and a metal amide, such as those of titanium, zirconium, aluminum, or tin. mdpi.com The general reaction leads to the formation of a stable Si–O–M linkage and the elimination of a dialkylacetamide molecule as a volatile byproduct. mdpi.com

This method has been successfully employed for the synthesis of various metallosilicate xerogels with a high degree of homogeneity and a high concentration of Si-O-M bonds. mdpi.com For example, the reaction between this compound and tetrakis(diethylamido)tin, Sn(NEt2)4, results in the formation of tin silicate (B1173343) xerogels through the elimination of N,N-diethylacetamide. tandfonline.com

| Metal Amide Precursor | Resulting Xerogel | Eliminated Byproduct | Reference |

|---|---|---|---|

| Sn(NEt2)4 | Tin Silicate | N,N-diethylacetamide | tandfonline.com |

| Al(NMe2)3 | Aluminosilicate (B74896) | N,N-dimethylacetamide | mdpi.com |

| Zr(NEt2)4 | Zirconium Silicate | N,N-diethylacetamide | mdpi.com |

| Ti(NEt2)4 | Titanosilicate | N,N-diethylacetamide | mdpi.com |

The versatility of this compound in NHSG extends to other polycondensation pathways beyond the direct reaction with metal amides. Two notable mechanisms are the ester elimination route and reactions involving amine-functionalized silanes.

Ester Elimination Route: This pathway involves the reaction of silicon acetates with trimethylsilyl (B98337) (TMS) esters of phosphoric and phosphonic acids. mdpi.comresearchgate.net The condensation proceeds through the elimination of a trimethylsilyl acetate molecule, forming highly homogeneous silicophosphate materials with Si-O-P linkages. mdpi.comresearchgate.net A key feature of this mechanism is the absence of highly electropositive metal centers, which prevents ligand exchange and contributes to the high homogeneity of the final product. researchgate.net The easily eliminated Me3SiO group facilitates the condensation under mild conditions. researchgate.net

Amine-Functionalized Silane Route: In a different approach, this compound can be reacted with amine precursors that also contain trimethoxysilyl groups. chemrxiv.orgchemrxiv.org In this ester elimination route, the acetoxy groups of this compound react with the methoxy (B1213986) groups of the amine silane. chemrxiv.org This polycondensation reaction, confirmed by the detection of methyl acetate as a byproduct, leads to the formation of hybrid amine-silica materials in a single step without the need for a template. chemrxiv.orgchemrxiv.org

Exploration of Other Reaction Pathways with Advanced Ligand Systems

The reactivity of this compound can be further tailored through the use of advanced ligand systems, leading to novel molecular structures and materials. These ligands can range from complex organic molecules to species that modulate the coordination environment of the silicon center.

One area of exploration involves the reaction of this compound with bifunctional tridentate Schiff bases. tandfonline.com For instance, Schiff bases derived from the condensation of o-hydroxyacetophenone or 2-hydroxy-1-naphthaldehyde (B42665) with hydroxyalkylamines react with this compound in 1:1 and 1:2 molar ratios. tandfonline.com These reactions yield monomeric silicon(IV) derivatives of the types Si(OAc)2(SB) and Si(SB)2, where SB2- is the anion of the Schiff base. tandfonline.com In these complexes, the silicon atom is chelated by both oxygen and nitrogen atoms of the ligand, demonstrating the formation of stable Si-N bonds. tandfonline.com

The interaction of tetravalent silicon compounds with N-heterocyclic carbenes (NHCs) represents another frontier. capes.gov.brnih.gov While direct reactions of this compound with NHCs are not extensively detailed, the known activation of other tetravalent silicon compounds by NHCs suggests a potential reaction pathway. capes.gov.brnih.gov NHCs can act as potent Lewis bases, coordinating to the silicon center and potentially facilitating substitution or other transformations of the acetate ligands. nih.gov This approach could open new avenues for catalytic applications and the synthesis of novel organosilicon compounds.

| Compound Name |

|---|

| This compound |

| Triacetoxysilanol |

| Morpholine |

| Acetylated morpholine |

| Tetrakis(diethylamido)tin |

| N,N-diethylacetamide |

| Tris(dimethylamido)aluminium |

| N,N-dimethylacetamide |

| Tetrakis(diethylamido)zirconium |

| Tetrakis(diethylamido)titanium |

| Trimethylsilyl acetate |

| Methyl acetate |

| o-hydroxyacetophenone |

| 2-hydroxy-1-naphthaldehyde |

| Hydroxyalkylamines |

Advanced Applications of Silicon Tetraacetate in Materials Science and Catalysis

Precursor for Silicon Dioxide Thin Films

Silicon tetraacetate serves as a valuable precursor for the deposition of silicon dioxide (SiO2) thin films, a critical component in the semiconductor and electronics industries. lookchem.com Its utility stems from its ability to yield high-quality films through various deposition techniques, including methods that operate under mild conditions.

A significant application of this compound is in the preparation of silicon dioxide thin films using direct photochemical vapor deposition (photo-CVD). thermofisher.inlookchem.comsigmaaldrich.com This technique offers a pathway to deposit high-quality SiO2 films and is particularly advantageous for applications in the semiconductor industry. lookchem.comcitychemical.com In this process, this compound vapor is subjected to photochemical decomposition, often facilitated by a high-energy light source like an ArF excimer laser, to form a thin film of silicon dioxide on a substrate. dntb.gov.uachemicalbook.com This method is valued for its ability to produce films with desirable properties for electronic devices. lookchem.com

This compound is recognized as a key alternative to traditional silicon sources like silicon hydrides and alkoxides for the production of silicon dioxide at lower temperatures. lookchem.comthermofisher.insigmaaldrich.comsigmaaldrich.com The compound undergoes thermal decomposition at relatively mild temperatures, breaking down into silica (B1680970) and acetic anhydride (B1165640) between 160 and 170 °C. mpg.de This characteristic allows for the formation of SiO2 without the need for high-temperature processing, which is often a requirement for other precursors. lookchem.comcitychemical.com Furthermore, this compound can react with ethanol (B145695) in the absence of water to generate silica gel, demonstrating its versatility as a precursor in low-temperature synthesis routes. thermofisher.insigmaaldrich.com Its ability to hydrolyze in the presence of moisture to form silanols, which then condense to form siloxanes or bind to substrates, further underscores its utility in low-temperature SiO2 production. lookchem.com

Role in Sol-Gel Synthesis of Functional Materials

The non-hydrolytic sol-gel (NHSG) process is a powerful method for synthesizing solid materials from molecular precursors, and this compound is a key player in this field. lookchem.comthermofisher.insigmaaldrich.com NHSG routes often lead to highly homogeneous and porous materials because they avoid the disparate hydrolysis rates of different precursors and the pore collapse associated with water removal in aqueous systems. mdpi.com

This compound is extensively used in the non-hydrolytic sol-gel synthesis of various mesoporous metallosilicate xerogels through routes like acetamide (B32628) elimination. mdpi.com This method involves the reaction of this compound with a metal amide, resulting in highly homogeneous materials with advantageous textural properties.

Tantalum Silicate (B1173343) (Ta-SiO2): Mesoporous Ta-SiO2 materials are synthesized via an acetamide elimination route, reacting this compound with pentakis(dimethylamido)tantalum(V). researchgate.netmdpi.com This NHSG process, often carried out in the presence of a Pluronic surfactant as a template, yields catalysts with high specific surface areas (600–1000 m² g−1), large pore volumes, and a high dispersion of tantalum as single sites within the silica matrix. researchgate.netmdpi.com These bifunctional catalysts, which combine acidic Ta sites with redox properties (often enhanced by adding copper), are effective in converting ethanol to butadiene. mdpi.comacs.org

Tin Silicate (SnO2-SiO2): A novel NHSG synthesis for mesoporous tin silicate xerogels involves the polycondensation between this compound and tetrakis(diethylamido)tin, leading to the formation of Si-O-Sn linkages via acetamide elimination. researchgate.netresearchgate.netrsc.org The use of Pluronic templates results in stable mesoporous xerogels with large surface areas (e.g., 476 m² g−¹) and well-dispersed SnO2 nanoparticles after calcination. researchgate.netresearchgate.netrsc.org These materials have shown potential as catalysts in reactions such as the aminolysis of styrene (B11656) oxide. researchgate.net

Aluminosilicates: Amorphous and highly homogeneous aluminosilicates are prepared through a one-step NHSG acetamide elimination route by reacting this compound with an aluminum precursor like tris(dimethylamido)aluminum (Al(NMe2)3). chemrxiv.orgchemrxiv.org This method produces materials with well-dispersed aluminum atoms in the silica matrix, leading to catalysts with medium-strength acid sites. chemrxiv.orgchemrxiv.org The resulting aluminosilicate (B74896) xerogels exhibit high porosity and have been successfully used as catalysts in reactions like epoxide ring opening and ethanol dehydration. chemrxiv.org

| Metallosilicate | Synthesis Route | Key Precursors | Resulting Properties | Reference |

|---|---|---|---|---|

| Ta-SiO2 | Non-Hydrolytic Sol-Gel (Acetamide Elimination) | This compound, Pentakis(dimethylamido)tantalum(V) | High surface area (600–1000 m²/g), large pore volume, single-site Ta dispersion. | researchgate.net, mdpi.com |

| SnO2-SiO2 | Non-Hydrolytic Sol-Gel (Acetamide Elimination) | This compound, Tetrakis(diethylamido)tin | High surface area (~476 m²/g), dispersed SnO2 nanoparticles (6-7 nm). | researchgate.net, researchgate.net, rsc.org |

| Aluminosilicates | Non-Hydrolytic Sol-Gel (Acetamide Elimination) | This compound, Al(NMe2)3 | High homogeneity, well-dispersed Al atoms, medium-strength acid sites. | chemrxiv.org, chemrxiv.org |

This compound is instrumental in the non-hydrolytic synthesis of silicophosphate xerogels, which are materials containing Si-O-P bonds. researchgate.netrsc.org These materials are synthesized via an ester elimination route at low temperatures, reacting this compound with tris(trimethylsilyl) phosphate (B84403). researchgate.net This anhydrous method is particularly desirable because the resulting Si-O-P linkages are susceptible to hydrolysis. mdpi.com The process yields homogeneous products with a high degree of condensation and large specific surface areas. researchgate.net By substituting this compound with acetoxysilanes containing bridging organic groups, new hybrid mesoporous silicophosphate xerogels with surface areas ranging from 230 to 700 m² g⁻¹ can be created. rsc.org The surface of these porous materials can be further modified to introduce Brønsted or Lewis acid sites, making them promising for applications in heterogeneous catalysis, such as the dimerization of α-methylstyrene. researchgate.netrsc.org

A groundbreaking application of the non-hydrolytic sol-gel method involves the synthesis of amine-functionalized silica catalysts using this compound. chemrxiv.orgchemrxiv.org This represents the first application of NHSG for preparing silica-based catalysts with basic groups. chemrxiv.org The process involves the reaction of this compound with bridging tertiary amine silanes in toluene (B28343) at elevated temperatures (160-180 °C). chemrxiv.org This one-step, template-free synthesis produces highly porous materials with surface areas up to 776 m² g⁻¹ and pore volumes up to 1.58 cm³ g⁻¹. chemrxiv.orgresearchgate.net These amine-functionalized materials have demonstrated moderate activity and high selectivity (>99%) as metal- and halogen-free catalysts for the cycloaddition of CO2 to epoxides to form valuable cyclic organic carbonates. chemrxiv.orgchemrxiv.orgresearchgate.net

| Synthesis Precursors | Synthesis Conditions | Material Properties | Catalytic Application | Reference |

|---|---|---|---|---|

| This compound, Bridging Tertiary Amine Silanes | Toluene, 160-180 °C, Template-free | Surface Area: up to 776 m²/g, Pore Volume: up to 1.58 cm³/g | CO2-epoxide cycloaddition | chemrxiv.org, chemrxiv.org, researchgate.net |

Catalytic Applications of this compound-Derived Materials

Materials derived from this compound are finding increasing utility in the field of catalysis, particularly in the creation of heterogeneous catalysts for a variety of organic reactions. The use of this compound in non-hydrolytic sol-gel (NHSG) processes allows for the synthesis of materials with tailored porosity and active site distribution, which are crucial for catalytic performance.

Heterogeneous Catalysis for Organic Transformations

This compound-derived materials have demonstrated significant potential as catalysts in several important organic transformations, including the dimerization of α-methylstyrene and the cycloaddition of carbon dioxide to epoxides.

Dimerization of α-methylstyrene:

Silicophosphate xerogels, synthesized through a non-hydrolytic ester elimination route using this compound and tris(trimethylsilyl)phosphate, have been investigated as catalysts for the dimerization of α-methylstyrene. rsc.org These materials can be modified to introduce Brønsted or Lewis acid sites, which are active in the catalytic process. rsc.orgresearchgate.net The resulting porous silicophosphate materials exhibit excellent catalytic activities and selectivities ranging from moderate to very high. rsc.orgresearchgate.net The selectivity towards the desired cyclic dimer, 1,1,3-trimethyl-3-phenylindane, is influenced by the porous structure of the heterogeneous catalyst. researchgate.net Research has shown that silicophosphate catalysts can achieve high selectivity in this reaction. researchgate.net

In one study, the modification of these xerogels with different reagents allowed for the creation of either Brønsted acidic P-OH groups or Lewis acidic four-coordinated aluminum species on the surface. rsc.org The performance of these catalysts in the dimerization of α-methylstyrene was evaluated, revealing their potential for use in heterogeneous catalysis. rsc.orgresearchgate.net

CO2-Epoxide Cycloaddition:

The utilization of carbon dioxide as a C1 building block is a key area of green chemistry. This compound has been employed in the non-aqueous sol-gel synthesis of amine-functionalized silica catalysts for the cycloaddition of CO2 to epoxides, producing valuable cyclic organic carbonates. chemrxiv.org This method allows for the creation of porous materials with preserved amine functionalities in a one-step, template-free process. chemrxiv.org

These amine-functionalized silica catalysts have shown high selectivity (>99%) and moderate activity in the coupling of CO2 and epichlorohydrin. chemrxiv.org The reaction mechanism is thought to involve the activation of the epoxide by acidic sites and the activation of CO2 by basic amine sites on the catalyst surface. whiterose.ac.uk The synergistic effect of Lewis acid and base sites can accelerate the reaction. whiterose.ac.ukmdpi.com

| Catalyst System | Reactants | Product | Key Findings |

| Amine-functionalized silica (from this compound) | CO2 + Epichlorohydrin | Cyclic Carbonate | High selectivity (>99%) and moderate activity were achieved. The process is one-step and template-free. chemrxiv.org |

| Silicophosphate xerogels (from this compound) | α-methylstyrene | Dimerized products | Excellent activities and moderate to very high selectivities were observed. rsc.orgresearchgate.net |

Design of Bifunctional Catalysts for Complex Reactions (e.g., bioethanol conversion to butadiene)

The conversion of bioethanol to 1,3-butadiene (B125203) is a significant process for producing a key commodity chemical from renewable resources. acs.orgmdpi.com This complex reaction requires bifunctional catalysts that possess both acidic and redox functionalities to facilitate the multi-step conversion, which includes dehydration and dehydrogenation reactions. acs.orgresearchgate.net

This compound has been utilized in the non-hydrolytic sol-gel (NHSG) synthesis of tailored Cu–Ta–SiO2 catalysts for this purpose. acs.org The acetamide elimination route, which involves the reaction of this compound with pentakis(dimethylamido)tantalum(V), has been shown to produce catalysts with superior performance. acs.orgmdpi.com This method yields materials with a mesoporous structure, high surface area (650–950 m² g⁻¹), and well-dispersed acidic tantalum sites and small copper nanoparticles. acs.org

These catalysts, prepared via the acetamide elimination route, exhibit higher butadiene productivity (up to 0.38 gBD gcat⁻¹ h⁻¹) compared to those made by other methods, which is attributed to their moderate Lewis acidity, smaller copper nanoparticles, and better proximity of active sites. acs.org The NHSG approach using this compound allows for the creation of a homogeneous dispersion of tantalum as single sites within the silica matrix, which is crucial for the catalyst's dehydration ability. mdpi.com

| Catalyst | Synthesis Route | Key Features | Butadiene Productivity |

| Cu–Ta–SiO2 | NHSG (Acetamide elimination with this compound) | Mesoporous, high surface area (650–950 m² g⁻¹), dispersed Ta sites, small Cu nanoparticles. acs.org | Up to 0.38 gBD gcat⁻¹ h⁻¹. acs.org |

| Ag-promoted Ta-SiO2 | NHSG (Acetamide elimination with this compound) followed by impregnation | Mesoporous, high surface area (600–1000 m² g⁻¹), highly dispersed Ta single sites. mdpi.com | Copper doping was found to be more efficient than silver doping. mdpi.com |

Influence of Silicon Incorporation via this compound on Catalyst Performance (e.g., in thin film transistors)

While direct use of this compound in the active layer of thin-film transistors (TFTs) is not the primary application, the incorporation of silicon into the semiconductor layers of TFTs significantly impacts their performance. This provides a relevant context for understanding how silicon, sourced from precursors like this compound in other applications, can modify material properties.

In the context of tin oxide (SnO2)-based TFTs, silicon doping is used to control the concentration of oxygen vacancies (VO), which in turn affects the carrier concentration. mdpi.comresearchgate.net By acting as a carrier suppressor, silicon can improve the performance of the TFTs. researchgate.net Solution-processed methods for creating silicon-doped tin oxide films have been explored, with tetraethyl orthosilicate (B98303) (TEOS) being one of the silicon sources used. mdpi.com

The incorporation of silicon can lead to a decrease in the off-state current and a positive shift of the turn-on voltage. researchgate.net For instance, silicon-doped SnO2 TFTs have been fabricated that exhibit high performance, with optimized devices showing a saturation mobility of 6.38 cm²/(V·s) and an on/off current ratio of 1.44 × 10⁷. mdpi.com In another study, the optimal performance for a TFT annealed at 300 °C was achieved with a silicon content of 5.4 at. %, resulting in a saturation mobility of 5.3 cm² V⁻¹ s⁻¹ and an on-off current ratio of 3.3 × 10⁶. researchgate.net

The effect of silicon incorporation on the performance of amorphous silicon TFTs has also been studied, where chlorine-incorporated amorphous silicon (a-Si:H(:Cl)) films were deposited using SiH2Cl2. mst.edu While not directly involving this compound, this research highlights how modifying the silicon-based film can significantly alter the device characteristics, such as reducing the off-state leakage current under illumination. mst.edu

| Device | Silicon's Role | Impact on Performance |

| Tin Oxide (SnO2) TFTs | Dopant to control oxygen vacancies and carrier concentration. mdpi.comresearchgate.net | Improved on/off ratio, controlled threshold voltage, and reduced off-state current. mdpi.comresearchgate.net |

| Amorphous Silicon (a-Si:H) TFTs | Part of the active layer (as a-Si:H(:Cl)). mst.edu | Reduced off-state leakage current under illumination. mst.edu |

Derivatives and Coordination Chemistry of Silicon Tetraacetate

Synthesis and Characterization of Silicon(IV)-Schiff Base Complexes

Silicon tetraacetate serves as a versatile starting material for the synthesis of silicon(IV) derivatives with Schiff bases. These reactions typically proceed through the displacement of acetate (B1210297) ligands by the Schiff base, leading to the formation of new Si-O or Si-N bonds.

The reactions of this compound with bifunctional tridentate Schiff bases have been shown to yield silicon(IV) derivatives of varying stoichiometry. researchgate.net Specifically, Schiff bases such as o-HOC₆H₄C(CH₃):NXOH and 2-HOC₁₀H₆CH:NXOH, where X represents alkyl linkers like -CH₂CH₂CH₂-, -C(CH₃)₂CH₂-, and -CH(C₂H₅)CH₂-, react with this compound to form derivatives. researchgate.net Depending on the molar ratio of the reactants, two main types of products can be synthesized: Si(OAc)₂(SB) and Si(SB)₂, where SB represents the anion of the Schiff base. researchgate.net These products have been synthesized in high yield and purity and were found to be monomeric in boiling benzene (B151609). researchgate.net

When equimolar amounts of this compound, N-(2-hydroxyethyl)-o-hydroxybenzaldimine, and a corresponding thiol are refluxed in benzene, a hexacoordinated silicon compound is formed, demonstrating the ability of this compound to react with multiple ligands to achieve a higher coordination state. researchgate.net

Table 1: Products from the Reaction of this compound with Bifunctional Tridentate Schiff Bases

| Reactant Molar Ratio (Si(OAc)₄ : SBH₂) | Product Type | General Formula |

|---|---|---|

| 1:1 | Diacetoxy Silicon(IV) Schiff Base | Si(OAc)₂(SB) |

Data sourced from Tandon & Prasad (1973). researchgate.net

The structural characterization of silicon-Schiff base adducts has been primarily accomplished through techniques like infrared spectroscopy. researchgate.net The monomeric nature of Si(OAc)₂(SB) and Si(SB)₂ derivatives in boiling benzene suggests that the silicon center is not involved in intermolecular bridging through the Schiff base ligands under these conditions. researchgate.net

The electronic properties of materials incorporating silicon and Schiff base moieties have been a subject of interest. mdpi.comnih.gov Silicon-containing Schiff base oligomers exhibit optical and electronic properties that are influenced by the extent of the π-conjugated system. mdpi.comnih.gov These materials can have wide bandgaps, with values reported in the range of 2.60 eV to 3.67 eV. mdpi.comnih.gov Theoretical calculations on related systems have shown that the Highest Occupied Molecular Orbitals (HOMOs) are often localized on the amine-derived portion of the Schiff base, while the Lowest Unoccupied Molecular Orbitals (LUMOs) are localized over the aldehyde-derived segments. nih.gov This separation of frontier orbitals is crucial for understanding the electronic transitions and potential applications in optoelectronics. mdpi.comnih.gov

Higher-Coordinated Silicon(IV) Complexes Derived from this compound

This compound is a key precursor for synthesizing hypervalent silicon complexes, where the silicon atom achieves a coordination number greater than four. These higher-coordinated species often exhibit enhanced stability and unique stereochemical properties.

Six-coordinate (hexacoordinate) silicon(IV) complexes can be readily synthesized from this compound. A notable example involves the reaction of this compound with the tripodal hexadentate ligand 1,1,1-tris(N-salicylideneaminomethyl)ethane (H₃L) in benzene. oup.comoup.com This reaction proceeds under reflux and, following the evolution of acetic acid, yields the colorless complex [Si(L)]⁺. oup.com

X-ray crystallographic analysis of the resulting complex acetate, [Si(L)]OAc·2HOAc·H₂O, reveals an approximately octahedral coordination geometry around the central silicon atom. oup.com The analysis provides precise bond length data, showing that the average Si–N bond distance is 1.926(2) Å, which is significantly longer than the average Si–O bond distance of 1.723(2) Å. oup.comoup.com This difference highlights the distinct nature of the silicon-nitrogen and silicon-oxygen bonds within this chelated structure.

Table 2: Structural Data for the Six-Coordinate Complex [Si(L)]OAc·2HOAc·H₂O

| Parameter | Value |

|---|---|

| Coordination Geometry | Approximately Octahedral |

| Average Si–N Bond Distance | 1.926(2) Å |

Data sourced from Kojima et al. oup.comoup.com

The stereochemistry of these hexacoordinate silicon complexes is of significant interest. The [Si(L)]⁺ complex, formed from the tripodal hexadentate ligand, is stable towards hydrolysis, a property attributed to the protective, cage-like nature of the ligand surrounding the silicon center, which shields it from attack by water molecules. oup.com

Furthermore, this stability allows for the optical resolution of the complex. oup.comoup.com The chiral [Si(L)]⁺ cation can be resolved into its enantiomers through fractional crystallization of its diastereomeric salt with (–)-dibenzoyl-L-tartaric acid. oup.comoup.com This successful resolution underscores the stereochemical rigidity and stability of such higher-coordinated silicon(IV) complexes derived from this compound.

Exploration of Novel Functionalized Organosilicon Derivatives

The reactivity of this compound extends to the formation of novel functionalized materials. One innovative application is in the non-hydrolytic sol-gel (NHSG) synthesis of mesoporous tin silicate (B1173343) xerogels. researchgate.net This process involves the polycondensation reaction between this compound and tetrakis(diethylamido)tin, Sn(NEt₂), which eliminates acetamide (B32628) and forms a network of Si–O–Sn linkages. researchgate.net The use of templates in this synthesis allows for the creation of stable mesoporous materials with high surface areas and dispersed SnO₂ nanoparticles, which have potential applications in catalysis. researchgate.net This demonstrates the utility of this compound as a building block for advanced inorganic-organic hybrid materials.

Computational and Theoretical Investigations of Silicon Tetraacetate Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving silicon tetraacetate. These calculations allow for the identification of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathways.

The reactivity of this compound is largely defined by acylation and hydrolysis reactions. Quantum chemical calculations can be employed to locate the transition state structures for these processes. For instance, in the acylation of amines, a proposed mechanism involves the formation of a tetraacyloxysilane intermediate. thieme-connect.com Computational studies can model the interaction between this compound and an amine, identifying the four-membered cyclic transition state that leads to the acetylated product.

Similarly, the hydrolysis of this compound, a key step in many of its applications, can be investigated. While direct experimental observation of the transition state is challenging, computational methods can predict its geometry and energy. core.ac.uk These calculations often reveal a stepwise mechanism involving the coordination of water molecules to the silicon center, followed by proton transfer and elimination of acetic acid. ic.ac.uk The activation energy for these steps can be calculated, providing a quantitative measure of the reaction kinetics. core.ac.uk For example, studies on analogous silicon halides like SiCl4 have shown that the activation barrier for the initial hydrolysis step is significant, and the presence of water clusters can lower this barrier. core.ac.uk

A general scheme for the hydrolysis of a silicon ester, which is analogous to this compound, involves the following steps:

Nucleophilic attack of water on the silicon atom.

Formation of a pentacoordinate intermediate.

Proton transfer to an acetate (B1210297) ligand.

Elimination of acetic acid.

This compound is a precursor in non-hydrolytic sol-gel processes for producing silica-based materials. researchgate.netmpg.de Quantum chemical calculations can elucidate the energy profiles of the polymerization and condensation pathways involved. These reactions typically involve the reaction of this compound with an oxygen donor, such as an alkoxide or a silanol (B1196071), leading to the formation of Si-O-Si linkages.

The energy profile for the condensation reaction between two silicon-containing species can be calculated, revealing the activation energy required for the formation of a siloxane bridge. For example, the reaction between a Si-OAc group and a Si-OH group would proceed through a transition state where the oxygen of the hydroxyl group attacks the silicon atom of the acetate group. The calculated energy of this transition state, relative to the reactants, determines the reaction rate.

Computational studies have shown that the condensation process is often the rate-determining step in sol-gel polymerization. unitbv.ro The energy barriers for these reactions can be influenced by factors such as the solvent and the presence of catalysts. Quantum chemical calculations can model these effects and predict how they will alter the reaction pathway and the structure of the final material. mdpi.com

Molecular Dynamics Simulations for Understanding Material Formation Processes

While quantum chemical calculations are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for understanding the large-scale processes involved in material formation. MD simulations model the movement of atoms and molecules over time, providing insights into the evolution of the system from precursors to the final material.

In the context of this compound, MD simulations can be used to model the sol-gel process. arxiv.org By simulating a system containing this compound and other reactants, it is possible to observe the aggregation of molecules, the formation of oligomers, and the eventual growth of a three-dimensional network. core.ac.ukmdpi.com These simulations can reveal how factors such as temperature, concentration, and solvent affect the morphology and porosity of the resulting silica (B1680970) material. diva-portal.org

For instance, MD simulations can track the diffusion of reactant molecules and the frequency of reactive encounters. aps.org This information is crucial for understanding the kinetics of polymerization and the structural evolution of the gel. The simulations can also provide information on the distribution of pore sizes and the connectivity of the network, which are key properties of the final material.

Electronic Structure Theory Applied to this compound and its Derivatives

Electronic structure theory provides a fundamental understanding of the chemical bonding and reactivity of molecules. By solving the Schrödinger equation (or an approximation thereof), these methods can determine the distribution of electrons within a molecule and predict its chemical behavior.

The silicon atom in this compound is bonded to four oxygen atoms from the acetate groups. Electronic structure calculations can provide a detailed picture of these Si-O bonds. libretexts.org These calculations can quantify the degree of covalent and ionic character in the bonds and determine the bond order. The analysis of the molecular orbitals can reveal the nature of the bonding interactions, such as the contributions of silicon's 3d orbitals to the bonding, although this is a topic of ongoing discussion.

The reactivity of this compound can be predicted by analyzing its electronic structure. nih.gov For example, the calculated lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic attack. In this compound, the LUMO is typically centered on the silicon atom, consistent with its electrophilic nature.

The distribution of charge within the this compound molecule is a key determinant of its reactivity. Electronic structure calculations can provide various measures of atomic charges, such as Mulliken charges or Natural Bond Orbital (NBO) charges. These calculations typically show a significant positive charge on the silicon atom and negative charges on the oxygen atoms, reflecting the polar nature of the Si-O bonds. researchgate.net

The electrophilicity of the silicon atom can be quantified using various theoretical indices. A high electrophilicity index indicates a strong tendency to accept electrons, which is consistent with the reactivity of this compound towards nucleophiles. Conversely, the nucleophilicity of the acetate oxygen atoms can also be assessed, which is relevant for understanding their role in condensation reactions.

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value | Method | Reference |

| Si-O Bond Length | ~1.62 Å | DFT | researchgate.net |

| O-Si-O Bond Angle | ~109.5° (tetrahedral) | DFT | nih.gov |

| Mulliken Charge on Si | Varies with basis set | HF/DFT | N/A |

| LUMO Energy | Varies with method | HF/DFT | N/A |

| Dipole Moment | ~0 D (by symmetry) | DFT | N/A |

Note: Specific calculated values can vary significantly depending on the level of theory and basis set used in the quantum chemical calculation. The values presented are typical and for illustrative purposes.

Future Research Directions and Concluding Remarks

Emerging Trends in Silicon Acetate (B1210297) Chemistry and its Broader Impact

The chemistry of silicon acetates, including silicon tetraacetate, is experiencing a renaissance driven by the demand for advanced materials with tailored properties. A significant emerging trend is the use of this compound in non-hydrolytic sol-gel (NHSG) processes. researchgate.netmdpi.com This approach offers advantages over traditional hydrolytic methods, such as better control over the final material's homogeneity and porosity. mdpi.com Researchers are exploring the acetamide (B32628) elimination route, reacting this compound with metal amides to create highly homogeneous metallosilicates. mdpi.com This has profound implications for catalysis, where the precise distribution of metal sites within a silica (B1680970) matrix is crucial for activity and selectivity. researchgate.net

Another burgeoning area is the synthesis of novel hybrid materials. By reacting this compound with various organic molecules, scientists can create organic-inorganic hybrid materials with unique functionalities. chemrxiv.org For instance, the reaction with bifunctional tridentate Schiff bases leads to the formation of silicon-Schiff base derivatives, which are monomeric and exhibit interesting coordination chemistry. tandfonline.com These materials have potential applications in catalysis and materials science. lookchem.com The exploration of this compound as a coupling reagent in organic synthesis, particularly for amide bond formation, is also gaining traction, offering a sustainable alternative to traditional methods. researchgate.netthemjalab.com

The broader impact of these trends is substantial. In materials science, the ability to fine-tune the structure and properties of silica-based materials opens doors for applications in high-performance coatings, advanced ceramics, and specialized optical materials. innospk.com In the realm of catalysis, the development of more efficient and selective catalysts based on this compound-derived materials could revolutionize various industrial chemical processes. researchgate.net

Challenges and Opportunities in Green Synthesis and Sustainable Applications

While this compound offers many advantages, its synthesis and application are not without challenges, particularly from a green chemistry perspective. Traditional synthesis methods often involve the use of silicon tetrachloride, a corrosive and hazardous material, and may produce significant waste. tandfonline.comgoogle.com A key opportunity lies in the development of greener synthesis routes for this compound itself. This could involve exploring alternative, less hazardous silicon sources and developing more atom-economical reaction pathways.

The use of agricultural waste, such as sugarcane bagasse ash, as a source for producing silica, which can then be converted to silicon compounds, represents a promising sustainable approach. rsc.org Furthermore, the development of "green" applications for this compound is a significant area of opportunity. Its use as a low-temperature precursor for silicon dioxide production is a step in the right direction, reducing the energy consumption associated with traditional high-temperature methods. lookchem.comsigmaaldrich.com

The biosynthesis of silica nanoparticles using natural products like Tequila in conjunction with this compound showcases an innovative and environmentally friendly approach. researchgate.net This method utilizes the complex mixture of molecules in Tequila to act as capping and stabilizing agents, leading to the formation of nanoparticles under mild conditions. researchgate.net Such bio-inspired and green synthesis methods hold immense potential for producing functional nanomaterials in a sustainable manner.

The challenge remains to scale up these green methodologies for industrial applications while maintaining cost-effectiveness and product quality. Overcoming these hurdles will be crucial for the widespread adoption of this compound in sustainable technologies.

Integration of this compound Chemistry with Advanced Material Design

The true potential of this compound lies in its integration with advanced material design. Its role as a versatile precursor allows for the creation of materials with precisely controlled nano- and microstructures. A prime example is the templated thermolysis of this compound to produce silica nanotubes (SNTs). acs.orgmpg.de In this method, the decomposition of this compound within the pores of a nanoporous template at elevated temperatures leads to the formation of uniform silica nanotubes. acs.org This technique provides a non-hydrolytic route to complex one-dimensional nanostructures, which have potential applications in drug delivery and as microreactors. acs.orgmpg.de

Furthermore, this compound is being explored for the fabrication of silicon oxycarbide materials, which are promising anode materials for lithium-ion batteries. researchgate.net By thermally treating a mixture of this compound and citric acid, researchers can synthesize silicon oxycarbides with a controllable degree of substitution. researchgate.net This highlights the ability to use this compound to design functional materials for energy storage applications.

The integration with computational modeling and high-throughput screening will likely accelerate the discovery of new materials derived from this compound. By predicting the properties of materials based on their composition and synthesis conditions, researchers can more efficiently design and fabricate advanced materials with desired functionalities. The synergy between experimental chemistry and advanced material design principles will undoubtedly unlock new and exciting applications for this compound in the years to come.

Q & A

Q. What are the established synthetic routes for silicon tetraacetate, and how do reaction conditions influence product purity?

this compound is synthesized via two primary routes: (1) reaction of silicon tetrachloride (SiCl₄) with acetic anhydride under anhydrous conditions, yielding tetraacetoxysilane and acetyl chloride byproducts ; (2) sol-gel methods using this compound as a precursor for SiO₂ thin films, where purity depends on controlled thermal decomposition (148°C/5 mmHg) and exclusion of moisture . Characterization via NMR, XPS, and ICP spectroscopy is critical for verifying purity and structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To monitor acetyl group coordination and reaction progress in amidation/peptide coupling .

- X-ray Photoelectron Spectroscopy (XPS) : For surface composition analysis of SiO₂ films derived from this compound .

- Inductively Coupled Plasma (ICP) Spectroscopy : To quantify silicon content in hybrid materials like Si-doped hydroxyapatite .

- Chromatography (HPLC/GPC) : For assessing peptide coupling efficiency and byproduct formation .

Advanced Research Questions

Q. How does the choice of silicon precursor affect the kinetics and mechanism of amide bond formation in peptide synthesis?

Comparative studies of silicon esters (e.g., triethoxy(methyl)silane vs. tetraethoxysilane) reveal that acetyloxy groups enhance electrophilicity, accelerating nucleophilic acyl substitution. For example, tetraethoxysilane achieves quantitative conversion at 0°C, while phenylsilane derivatives require room temperature and extended reaction times (2–16 hours) . Mechanistic studies suggest silicon esters act as transient intermediates, with reactivity influenced by steric hindrance and electronic effects .

Q. What experimental evidence supports the role of this compound in facilitating room-temperature acetyl transfer reactions?

NMR kinetic studies demonstrate that this compound enables >90% conversion of morpholine to acetylated derivatives within 1 hour at 20°C, outperforming phenylsilane (50% yield under similar conditions). This is attributed to the high electrophilicity of silicon-bound acetate groups, which lower activation barriers for nucleophilic attack . Controlled experiments in dry CH₂Cl₂ or acetonitrile minimize side reactions, with solvent polarity directly impacting reaction rates .

Q. How do contradictory findings regarding hydrogen silane additives in amidation reactions inform mechanistic understanding?

While phenylsilane (PhSiH₃) enhances peptide coupling efficiency in some cases, excess amounts (>1.5 equiv) reduce yields due to competitive silanol formation or off-pathway oligomerization . DFT calculations and isotopic labeling studies suggest a dual role for silicon esters: (1) activating carboxylates via coordination and (2) stabilizing transition states through hydrogen bonding . These findings underscore the need for stoichiometric optimization and in situ monitoring (e.g., real-time NMR) .

Q. What parameters control the deposition efficiency of SiO₂ thin films from this compound in CVD processes?

Optimal deposition occurs at 160–170°C under vacuum, with film thickness modulated by precursor sublimation rate and exposure time. Ellipsometry data show 30 nm/min growth rates on silicon substrates, while graphite surfaces exhibit selective deposition due to differences in surface energy . Post-deposition annealing (300–500°C) improves film crystallinity, as confirmed by AFM and ESEM .